![molecular formula C36H49O4P-2 B14287034 [2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite CAS No. 138450-98-3](/img/structure/B14287034.png)
[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is often used as an antioxidant and stabilizer in various industrial applications, particularly in the polymer industry. Its structure includes multiple phenyl groups, which contribute to its stability and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite typically involves the reaction of phenolic compounds with phosphorus trichloride. The process includes the following steps:
Reaction of Phenols with Phosphorus Trichloride: The phenolic compounds, such as 2-tert-butyl-6-methylphenol, react with phosphorus trichloride in the presence of a base like pyridine. This reaction forms the phosphite ester.
Octylation: The resulting phosphite ester is then reacted with octanol to introduce the octoxy group, completing the synthesis of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates, which are more stable and less reactive.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions to prevent degradation of the compound.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions, often in the presence of a catalyst.
Major Products
Oxidation Products: The primary product of oxidation is the corresponding phosphate ester.
Substitution Products: Depending on the substituent introduced, various functionalized derivatives of the original compound can be obtained.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite is used as a stabilizer in polymerization reactions. It helps prevent the degradation of polymers by scavenging free radicals and decomposing peroxides.
Biology and Medicine
While its primary applications are industrial, research is ongoing into its potential uses in biology and medicine. Its antioxidant properties make it a candidate for protecting biological molecules from oxidative damage.
Industry
In the polymer industry, this compound is widely used to enhance the stability and longevity of plastics, rubbers, and other synthetic materials. It is particularly effective in preventing discoloration and brittleness caused by exposure to heat and light.
Mécanisme D'action
The mechanism by which [2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite exerts its effects involves the stabilization of free radicals and the decomposition of peroxides. The phenyl groups in its structure donate electrons to neutralize free radicals, while the phosphite group decomposes peroxides into non-reactive species. This dual action helps protect materials from oxidative degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyl Phosphite: Another organophosphorus compound used as a stabilizer, but with different substituents on the phenyl rings.
Tris(2,4-di-tert-butylphenyl) Phosphite: Similar in structure but with different alkyl groups, offering different solubility and reactivity properties.
Uniqueness
[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite is unique due to its specific combination of tert-butyl and octoxy groups, which provide a balance of steric hindrance and electron-donating effects. This makes it particularly effective as an antioxidant and stabilizer in various applications.
Propriétés
Numéro CAS |
138450-98-3 |
|---|---|
Formule moléculaire |
C36H49O4P-2 |
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
[2,3-bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite |
InChI |
InChI=1S/C36H49O4P/c1-10-11-12-13-14-15-24-39-29-22-23-30(40-41(37)38)34(32-26(3)19-17-21-28(32)36(7,8)9)33(29)31-25(2)18-16-20-27(31)35(4,5)6/h16-23H,10-15,24H2,1-9H3/q-2 |
Clé InChI |
HUCMSTNAXZHPHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C(=C(C=C1)OP([O-])[O-])C2=C(C=CC=C2C(C)(C)C)C)C3=C(C=CC=C3C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


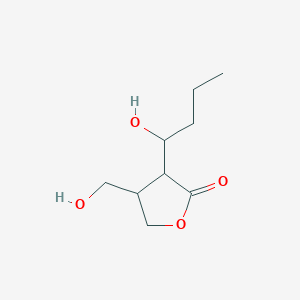
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
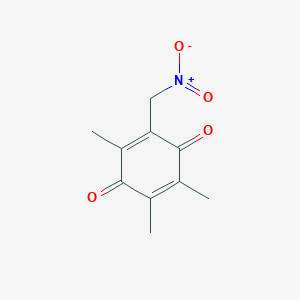
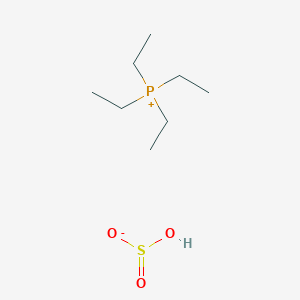
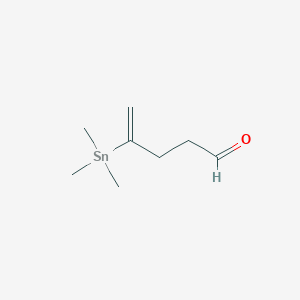
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
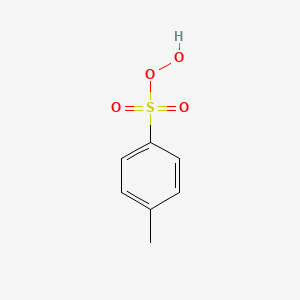


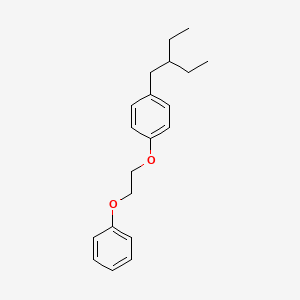
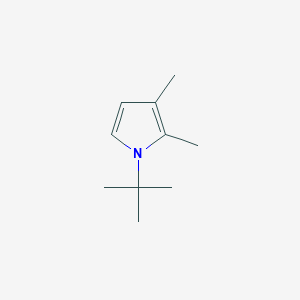
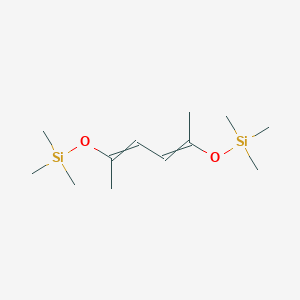
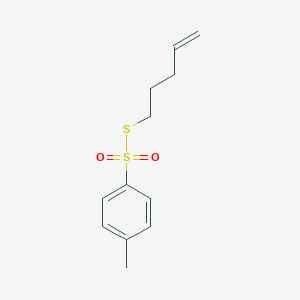
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
